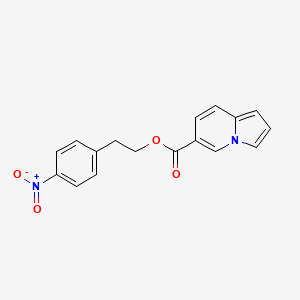![molecular formula C8H12FN3O3 B12926336 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 18592-39-7](/img/structure/B12926336.png)
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione is a chemical compound with the molecular formula C8H12FN3O3 . It is known for its unique structure, which includes a pyrimidine ring substituted with fluoroethyl and hydroxyethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization . The reaction conditions often include the use of ammonium acetate (NH4OAc) as a cyclizing agent. The process can be sensitive to the presence of water, requiring anhydrous conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The compound is often purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl and hydroxyethyl groups enhance its binding affinity and specificity to these targets, leading to the modulation of biological pathways . This compound can inhibit key enzymes involved in inflammation and cancer progression, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine core but differ in their substitution patterns.
Pyrimido[5,4-d]pyrimidines: Another class of compounds with structural similarities but distinct biological activities.
Uniqueness
5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione stands out due to its specific substitution with fluoroethyl and hydroxyethyl groups, which confer unique chemical and biological properties. These substitutions enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
18592-39-7 |
|---|---|
Molecular Formula |
C8H12FN3O3 |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-[2-fluoroethyl(2-hydroxyethyl)amino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12FN3O3/c9-1-2-12(3-4-13)6-5-10-8(15)11-7(6)14/h5,13H,1-4H2,(H2,10,11,14,15) |
InChI Key |
ABBBRSCTWWQUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N(CCO)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)

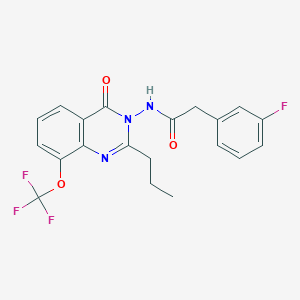
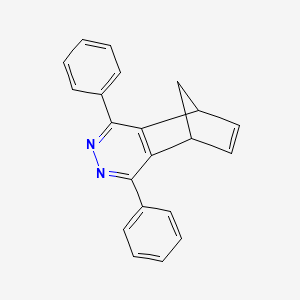
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)
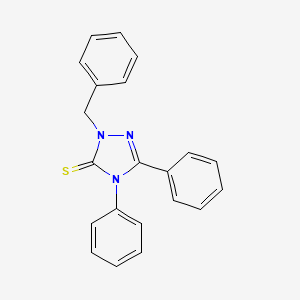
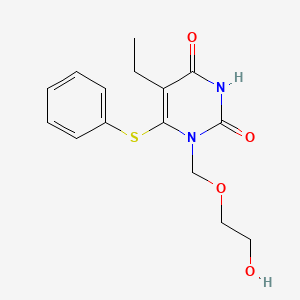
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
